(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284193
InChI: InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC18284193

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name (2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m0/s1
Standard InChI Key SPJHXRHVIFGFCY-QMMMGPOBSA-N
Isomeric SMILES COC1=CC=CC=C1C(=O)C[C@@H](C(=O)O)N
Canonical SMILES COC1=CC=CC=C1C(=O)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid possesses the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol. Its IUPAC name, (2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid, reflects the stereospecific configuration at the second carbon atom, which distinguishes it from its (R)-enantiomer. The compound’s structure integrates a butanoic acid backbone with a 2-methoxyphenyl ketone moiety and an amino group, creating a hybrid system capable of diverse chemical interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
Optical Rotation (α)Not reported
Melting PointNot available
SolubilityLimited data; polar solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions, often starting with protected amino acids or ketone precursors. A common strategy includes:

  • Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with an α-keto acid derivative in the presence of Lewis acids (e.g., AlCl₃) to form the phenyl ketone intermediate.

  • Stereoselective Amination: Enzymatic or chemical resolution to introduce the (S)-configuration at the α-carbon, often using chiral catalysts or resolving agents.

  • Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by recrystallization or chromatography.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Friedel-Crafts2-Methoxyphenol, AlCl₃, DCM, 0°C~60%
Enzymatic ResolutionLipase PS-30, pH 7.0, 37°C~45%
Final DeprotectionHCl (6M), reflux~85%

Challenges in Scalability

Industrial-scale production faces hurdles such as low enantiomeric excess (ee) in non-enzymatic routes and the need for expensive chiral catalysts. Recent advances in biocatalysis and flow chemistry have improved ee values (>98%) and reduced waste generation.

Biological Activity and Mechanistic Insights

Metabolic Pathway Modulation

The compound’s structural similarity to endogenous amino acids enables interactions with enzymes in glycine and serine metabolism. In vitro studies suggest it inhibits alanine-glyoxylate aminotransferase (AGXT), a key enzyme in gluconeogenesis, with an IC₅₀ of 12.3 µM. This inhibition could theoretically reduce oxalate production, making it a candidate for treating hyperoxaluria.

Receptor Binding Studies

Molecular docking simulations reveal affinity for NMDA receptor subunits, particularly GluN2B, with a binding energy of -9.2 kcal/mol. This interaction mirrors the activity of glycine-site NMDA antagonists, hinting at potential neuroprotective applications.

Table 3: Pharmacological Profile

TargetAssay TypeResult
AGXTEnzyme inhibitionIC₅₀ = 12.3 µM
GluN2B (NMDA)Docking score-9.2 kcal/mol
CYP3A4Inhibition<10% at 100 µM

Applications in Pharmaceutical Development

Structure-Activity Relationships (SAR)

  • Methoxy Position: Para-substitution abolishes NMDA affinity, underscoring the ortho-methoxy group’s critical role.

  • Amino Group Modification: N-acylation reduces metabolic stability but enhances AGXT inhibition by 40%.

Future Research Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and maximum tolerated dose.

  • Stereochemical Optimization: Development of (R,S)-diastereomers to enhance target selectivity.

  • Formulation Science: Nanoencapsulation strategies to improve oral bioavailability.

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